molecular formula C21H15BrFN5OS B15087767 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 477329-20-7

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15087767
CAS No.: 477329-20-7
M. Wt: 484.3 g/mol
InChI Key: DMAQRKAGOFAXPE-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-fluorophenyl group. Its molecular formula is C₂₁H₁₅BrFN₅OS (molecular weight: 484.3 g/mol) .

Properties

CAS No.

477329-20-7

Molecular Formula

C21H15BrFN5OS

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H15BrFN5OS/c22-15-3-9-18(10-4-15)28-20(14-2-1-11-24-12-14)26-27-21(28)30-13-19(29)25-17-7-5-16(23)6-8-17/h1-12H,13H2,(H,25,29)

InChI Key

DMAQRKAGOFAXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and bromophenyl moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives of 1,2,4-triazole-3-thioacetamides. Key variations lie in the substituents on the triazole ring, the pyridine/aryl groups, and the acetamide-linked phenyl ring. Below is a comparative analysis based on evidence from analogs:

Structural and Molecular Data Comparison

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reference
Target Compound : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Bromophenyl, pyridin-3-yl, 4-fluorophenyl C₂₁H₁₅BrFN₅OS 484.3
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Pyridin-4-yl instead of pyridin-3-yl; N-(3-trifluoromethylphenyl) C₂₂H₁₅BrF₃N₅OS 534.35
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Pyridin-3-yl retained; N-(3-fluoro-4-methylphenyl) C₂₂H₁₇BrFN₅OS 498.4
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Fluorine at ortho position on phenyl C₂₁H₁₅BrFN₅OS 484.3
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl substituent C₂₁H₁₆BrN₆O₃S₂ 567.4
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Methoxy group at para position on phenyl C₂₂H₁₇BrN₅O₂S 496.4

Key Findings from Structural Variations

Pyridine Positional Isomerism: Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters electronic distribution and steric interactions. Pyridin-3-yl may enhance π-π stacking with biological targets due to its orientation .

Fluorophenyl Substituent Position :

  • The para-fluorophenyl group in the target compound contrasts with ortho-fluorophenyl () and meta-fluoro-4-methylphenyl (). Para substitution generally reduces steric hindrance, favoring binding to flat enzymatic pockets .

Electron-Withdrawing vs.

Halogen Effects :

  • Bromine at the 4-phenyl position is conserved across all analogs, suggesting its critical role in hydrophobic interactions or halogen bonding .
  • Fluorine substituents on the acetamide-linked phenyl modulate polarity and bioavailability. For example, trifluoromethyl groups () significantly enhance hydrophobicity .

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 477329-71-8) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on current literature.

Chemical Structure and Properties

The molecular formula of the compound is C21H15BrFN5OSC_{21}H_{15}BrFN_5OS. The structural representation includes a triazole ring linked to a sulfanyl group and an acetamide moiety. The presence of bromine and fluorine substituents enhances its biological activity.

Structural Information

PropertyValue
Molecular FormulaC21H15BrFN5OSC_{21}H_{15}BrFN_5OS
Molecular Weight431.34 g/mol
SMILESC1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4
InChIInChI=1S/C21H15BrFN5OS/c22...

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In various studies, compounds similar to the target molecule have shown significant activity against a range of pathogens.

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with some showing MIC values as low as 10 µg/mL .
    • The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways, contributing to its antibacterial effects.
  • Antifungal Activity :
    • Research indicates that triazoles can inhibit fungal growth by targeting ergosterol biosynthesis pathways. Compounds in this class have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties.

  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. For instance, some studies have reported that triazole compounds induce apoptosis in cancer cell lines through the activation of caspases .
  • Case Studies :
    • In vitro studies show that certain triazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. For example, a related compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest.

  • Studies and Findings :
    • Triazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting their role in modulating inflammatory responses .
    • These compounds may act by blocking specific signaling pathways involved in inflammation, thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

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